molecular formula C19H15FN4O2S B279316 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279316
M. Wt: 382.4 g/mol
InChI Key: XUGLHESGJQZCQE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazolo-thiadiazoles and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that the compound may act by inhibiting certain enzymes or proteins involved in the progression of various diseases. It may also act by modulating certain signaling pathways in cells, leading to the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also shown neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. The compound has shown activity at low concentrations, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential applications in clinical settings. Additionally, the compound may be studied for its potential use as a diagnostic or imaging agent in various diseases.

Synthesis Methods

The synthesis of 6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most common methods is the reaction of 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol with 2-(3,4-dimethoxyphenyl)acetaldehyde in the presence of a base. The reaction yields the desired compound in good yields and high purity. Other methods include the use of different aldehydes and thiols to synthesize the compound.

Scientific Research Applications

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15FN4O2S/c1-25-15-8-6-12(10-16(15)26-2)7-9-17-23-24-18(21-22-19(24)27-17)13-4-3-5-14(20)11-13/h3-11H,1-2H3/b9-7+

InChI Key

XUGLHESGJQZCQE-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)OC

SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)OC

Origin of Product

United States

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